molecular formula C20H23ClN2O4S B270606 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide

1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide

Cat. No. B270606
M. Wt: 422.9 g/mol
InChI Key: SCXDCOSOSOUDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide, also known as CEPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CEPP is a proline-based compound that has been shown to have various biochemical and physiological effects, making it a promising tool for investigating biological systems.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide involves the binding of the compound to the active site of the protease enzyme, thereby inhibiting its activity. 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide has been shown to be a competitive inhibitor of certain proteases, meaning that it competes with the natural substrate for binding to the enzyme.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on proteases, 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide has also been shown to have anti-inflammatory properties. This makes it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide in lab experiments is its specificity for certain proteases. This allows researchers to study the function of these enzymes in a more targeted manner. However, one limitation of using 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide is that it may not be effective against all types of proteases, meaning that other inhibitors may need to be used in conjunction with 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide.

Future Directions

There are several potential future directions for research involving 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide. One area of interest is in the development of new anti-inflammatory drugs based on the compound. Additionally, 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide could be used as a tool for investigating the role of proteases in various disease states, such as cancer and Alzheimer's disease. Finally, further research could be conducted to identify other potential applications of 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide in the field of biological research.

Synthesis Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide involves the reaction of N-(2-ethoxybenzyl)proline with p-toluenesulfonyl chloride in the presence of a base, followed by the addition of 4-chloroaniline. The resulting product is then purified using column chromatography to obtain 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide in its pure form.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide has been used in various scientific research studies as a tool for investigating biological systems. One of the main applications of 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide is in the study of proteases, enzymes that play a crucial role in various biological processes. 1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide has been shown to inhibit the activity of certain proteases, making it a useful tool for studying their function.

properties

Product Name

1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(2-ethoxyphenyl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H23ClN2O4S/c1-2-27-19-8-4-3-6-15(19)14-22-20(24)18-7-5-13-23(18)28(25,26)17-11-9-16(21)10-12-17/h3-4,6,8-12,18H,2,5,7,13-14H2,1H3,(H,22,24)

InChI Key

SCXDCOSOSOUDQI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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